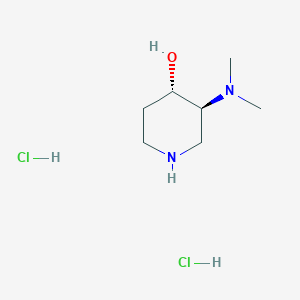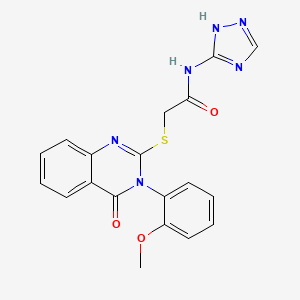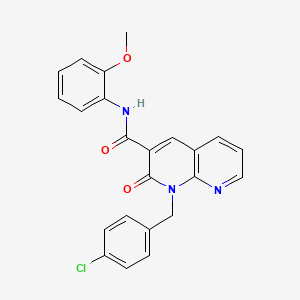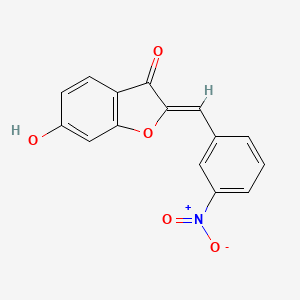![molecular formula C22H20N4O2 B2896801 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide CAS No. 946217-22-7](/img/structure/B2896801.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide” is a chemical compound with a complex structure . It contains an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, the process involves the reaction of appropriate amines with 3-bromo-6-chloroimidazo[1,2-b]pyridazine in n-propanol at 150 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a methoxy group, an imidazo[1,2-b]pyridazine ring, and a benzamide moiety .Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide exhibit significant antimicrobial activity. A study focused on the synthesis and antimicrobial screening of similar compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, highlighting their potential in treating microbial diseases (Desai et al., 2013).
Oncological Applications
Compounds within the same chemical family have demonstrated promising activity against breast cancer cells. One study discovered that selenylated derivatives were highly cytotoxic to MCF-7 cells, inhibiting cell proliferation and inducing apoptosis through DNA cleavage, suggesting potential for breast cancer chemotherapy (Almeida et al., 2018).
Cardiovascular Effects
Benzimidazole derivatives related to this compound have been studied for their cardiovascular effects. One such study on pimobendan, a structurally similar compound, showed its ability to sensitize myofibrils to calcium, suggesting potential use in improving heart muscle contractility (Piazzesi et al., 1987).
Enzyme Inhibition
Research into the enzyme inhibitory effects of benzimidazole derivatives has indicated that these compounds can effectively block the function of specific enzymes. A study demonstrated that substituted benzimidazoles could inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a potential mechanism for treating conditions like gastroesophageal reflux disease (Fellenius et al., 1981).
Sensor Development
Imidazo[1,2-a]pyrimidine derivatives, related to the compound , have been explored for their optical properties and potential as fluorescent sensors. One study found that these compounds could selectively detect zinc ions, suggesting applications in environmental monitoring and biochemical assays (Rawat & Rawat, 2018).
Future Directions
properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-5-4-6-17(11-14)22(27)24-18-12-16(8-7-15(18)2)19-13-26-20(23-19)9-10-21(25-26)28-3/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBKIJJOFGPMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)


![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)




![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)